4'-Raloxifene-β-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

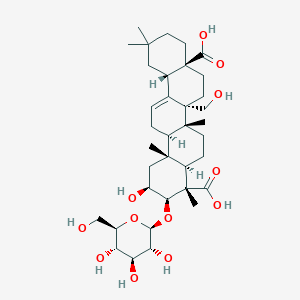

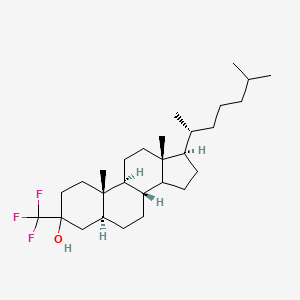

4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene . It is a benzothiophene glucuronidated at the 4’ position . This compound is a selective and orally active estrogen receptor antagonist . It can be used for inhibiting bone loss and resorption, and lowering lipid levels .

Synthesis Analysis

The synthesis of 4’-Raloxifene-β-D-glucopyranoside involves complex biochemical reactions. The enzyme UGT76G1 plays a crucial role in the synthesis process . It catalyzes the β (1–3) addition of glucose to its substrates . The enzyme utilizes hydrophobic interactions for substrate recognition . The lack of a strict three-dimensional recognition arrangement, typical of hydrogen bonds, permits two different orientations for β (1–3) sugar addition .Molecular Structure Analysis

The molecular weight of 4’-Raloxifene-β-D-glucopyranoside is 635.72 . Its molecular formula is C34H37NO9S . The SMILES representation of the molecule isO=C(C1=C(C2=CC=C(O[C@H]3C@@HO3)O)O)O)C=C2)SC4=CC(O)=CC=C41)C5=CC=C(OCCN6CCCCC6)C=C5 . Chemical Reactions Analysis

The chemical reactions involving 4’-Raloxifene-β-D-glucopyranoside are complex and involve multiple steps. The enzyme UGT76G1 is known to catalyze the β (1–3) addition of glucose to its substrates . This reaction is facilitated by hydrophobic interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Raloxifene-β-D-glucopyranoside include a molecular weight of 635.72 , a molecular formula of C34H37NO9S , and a SMILES representation ofO=C(C1=C(C2=CC=C(O[C@H]3C@@HO3)O)O)O)C=C2)SC4=CC(O)=CC=C41)C5=CC=C(OCCN6CCCCC6)C=C5 .

Aplicaciones Científicas De Investigación

Estrogen Receptor Modulation

4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene, which acts as a selective and orally active estrogen receptor antagonist . It’s used in research to understand the role of estrogen receptors in various diseases and to develop treatments that modulate these receptors effectively.

Osteoporosis Prevention

This compound can inhibit bone loss and resorption, making it valuable in the study of osteoporosis prevention . It helps in understanding the mechanisms of bone density maintenance and the development of therapeutic strategies against bone-related diseases.

Lipid Metabolism

Research has shown that 4’-Raloxifene-β-D-glucopyranoside can lower lipid levels . This application is crucial in studying dyslipidemia and related cardiovascular diseases, providing insights into the management of cholesterol and triglycerides.

Drug Development

As a derivative of Raloxifene, this compound is used in drug development processes, particularly in the synthesis and testing of new pharmacological agents aimed at treating conditions influenced by estrogen receptors .

Pharmacokinetics

The study of 4’-Raloxifene-β-D-glucopyranoside also extends to pharmacokinetics, where its absorption, distribution, metabolism, and excretion (ADME) are analyzed to optimize drug design and delivery .

Cancer Research

Given its role as an estrogen receptor antagonist, 4’-Raloxifene-β-D-glucopyranoside is used in cancer research, especially in cancers that are hormone-dependent, such as certain types of breast cancer .

Mecanismo De Acción

Direcciones Futuras

The future directions for the study of 4’-Raloxifene-β-D-glucopyranoside could involve further exploration of its synthesis process, particularly the role of the enzyme UGT76G1 . Additionally, more research could be conducted to better understand its mechanism of action and potential therapeutic applications .

Propiedades

| { "Design of Synthesis Pathway": "The synthesis of compound '4'-Raloxifene-β-D-glucopyranoside' can be achieved through a multi-step reaction pathway involving the protection of specific functional groups and their subsequent deprotection. The synthesis can be divided into three main steps: (1) protection of the hydroxyl group on the glucopyranoside, (2) synthesis of the Raloxifene intermediate, and (3) coupling of the protected glucopyranoside with the Raloxifene intermediate to form the final compound.", "Starting Materials": [ "D-glucose", "Raloxifene hydrochloride", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Dichloromethane", "Diisopropylethylamine", "Dimethylformamide", "Triethylamine", "Tetrahydrofuran", "2-Chloro-1-methylpyridinium iodide", "Methanesulfonic acid", "Methanol", "Sodium bicarbonate", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the glucopyranoside", "a. Dissolve D-glucose in methanol", "b. Add sodium hydroxide and stir for 1 hour", "c. Add acetic anhydride and pyridine and stir for 24 hours", "d. Add dichloromethane and diisopropylethylamine and stir for 1 hour", "e. Filter the mixture and dry the solid", "Step 2: Synthesis of the Raloxifene intermediate", "a. Dissolve Raloxifene hydrochloride in dimethylformamide", "b. Add triethylamine and stir for 30 minutes", "c. Add tetrahydrofuran and 2-chloro-1-methylpyridinium iodide and stir for 24 hours", "d. Add methanesulfonic acid and methanol and stir for 1 hour", "e. Filter the mixture and dry the solid", "Step 3: Coupling of the protected glucopyranoside with the Raloxifene intermediate", "a. Dissolve the protected glucopyranoside in water", "b. Add sodium bicarbonate and stir for 10 minutes", "c. Add the Raloxifene intermediate and stir for 24 hours", "d. Acidify the mixture with hydrochloric acid", "e. Extract the mixture with dichloromethane", "f. Dry the organic layer and evaporate the solvent", "g. Purify the crude product by column chromatography" ] } | |

Número CAS |

334758-19-9 |

Nombre del producto |

4'-Raloxifene-β-D-glucopyranoside |

Fórmula molecular |

C₃₄H₃₇NO₉S |

Peso molecular |

635.72 |

Sinónimos |

[2-[4-(β-D-Glucopyranosyloxy)phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.